molecular formula C15H14N8O2S2 B12180582 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine

Cat. No.: B12180582
M. Wt: 402.5 g/mol
InChI Key: HUKCRLOTLGAZBN-UHFFFAOYSA-N
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Description

6-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a heterocyclic compound combining a purine core with a piperazine moiety linked to a benzothiadiazole sulfonyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting adenosine receptors or enzymes involved in nucleotide metabolism.

Properties

Molecular Formula

C15H14N8O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C15H14N8O2S2/c24-27(25,11-3-1-2-10-12(11)21-26-20-10)23-6-4-22(5-7-23)15-13-14(17-8-16-13)18-9-19-15/h1-3,8-9H,4-7H2,(H,16,17,18,19)

InChI Key

HUKCRLOTLGAZBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole sulfonyl group.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the purine and piperazine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced purine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. The benzothiadiazole sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The purine core can mimic natural purines, allowing the compound to interfere with purine metabolism pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Purine Scaffolds

6-{2-[4-(12-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one methanesulfonate (CAS 676116-04-4)
  • Key Differences: Replaces benzothiadiazole sulfonyl with a benzothiazol group and incorporates a dihydroquinolinone scaffold.
  • The dihydroquinolinone extension increases molecular weight, which could impact blood-brain barrier penetration .
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine (CAS 2742060-82-6)
  • Key Differences : Features a methylated purine N7 position and a pyrimidinyl-piperazine substituent with a tetrahydro-2H-pyran-4-yl group.
  • Implications : Methylation at N7 may reduce metabolic degradation, enhancing stability. The pyrimidinyl-thioether substituent introduces steric bulk, likely affecting binding kinetics at enzymatic sites .

Piperazine Derivatives with Alternative Heterocyclic Systems

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Replaces purine with a pyrido-pyrimidinone core and substitutes benzothiadiazole with a benzodioxol group.
  • Implications: The benzodioxol group may enhance metabolic stability but reduce electrophilicity compared to benzothiadiazole. The pyrido-pyrimidinone system could alter kinase inhibition profiles .
Methanesulfonic Acid;6-[4-(2-Methoxyphenyl)piperazin-1-yl]-7H-purine (CAS 24932-78-3)
  • Key Differences : Substitutes benzothiadiazole sulfonyl with a 2-methoxyphenyl group and includes a methanesulfonate counterion.
  • The methanesulfonate salt enhances aqueous solubility, favoring formulation for intravenous delivery .

Compounds with Sulfur-Containing Modifications

6-[4-(7H-Purin-6-ylsulfanyl)butylsulfanyl]-7H-purine (CAS 92495-48-2)
  • Key Differences : Features dual purine-sulfanyl linkages instead of a piperazine-benzothiadiazole system.
  • Implications : The sulfur bridges may increase oxidative susceptibility but improve metal-binding capacity, relevant for chelation therapy or redox-active applications .
6-[4-(2-Ethoxyphenyl)piperazin-1-yl]pyridazine-3-thiol
  • Key Differences : Replaces purine with pyridazine and substitutes benzothiadiazole with a 2-ethoxyphenyl group.
  • Implications: The ethoxyphenyl group may enhance selectivity for serotonin receptors, while the pyridazine core could reduce adenosine receptor affinity compared to purine derivatives .

Biological Activity

The compound 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a complex organic molecule that integrates a purine core with a benzothiadiazole sulfonamide and piperazine moieties. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Features

The structural formula can be represented as follows:

ComponentDescription
Purine Core Central structure known for its role in nucleic acids.
Benzothiadiazole Contributes to biological activity through interactions with proteins and enzymes.
Piperazine Ring Enhances binding affinity to biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The benzothiadiazole moiety may inhibit specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : The piperazine ring can facilitate interactions with various receptors, influencing cellular signaling.
  • Nucleic Acid Binding : The purine structure allows potential binding to nucleic acids, affecting gene expression and replication processes.

Biological Activity

Research indicates that derivatives of benzothiadiazole and piperazine often exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds containing benzothiadiazole are frequently studied for their anticancer effects due to their ability to interfere with cell proliferation pathways.
  • Antidiabetic Effects : Similar structures have shown promise in managing blood glucose levels by inhibiting enzymes like 11beta-HSD1, which is crucial in glucose metabolism .
  • Antimicrobial Activity : Piperazine derivatives are well-documented for their antimicrobial properties, potentially applicable in treating bacterial infections.

Case Studies and Research Findings

  • Antidiabetic Activity Study :
    • A study evaluated the antidiabetic effects of related compounds in a non-insulin-dependent diabetes mellitus rat model. Significant reductions in plasma glucose levels were observed, suggesting a similar potential for the compound .
  • Anticancer Potential :
    • Research on benzothiadiazole derivatives indicates their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The structural diversity provided by the piperazine ring may enhance these effects.
  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds with similar structures can modulate enzyme activity, leading to altered metabolic profiles relevant to diseases such as diabetes and cancer .

Data Table of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole derivativeAnti-inflammatory
Benzothiadiazole DerivativesBenzothiadiazole coreAnticancer
Piperazine-based CompoundsPiperazine ringAntimicrobial

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